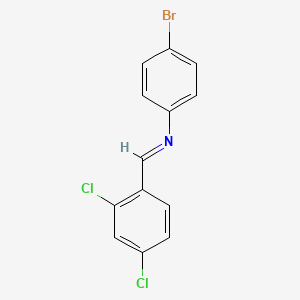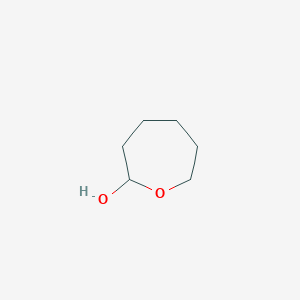
2-(2-(4-Hydroxy-3-methoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-Hydroxy-3-methoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazino group, a benzylidene moiety, and a phenylacetamide backbone, making it a subject of interest in organic chemistry and medicinal research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Hydroxy-3-methoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with hydrazine derivatives under reflux conditions. The reaction is carried out in an ethanol solvent, and the product is obtained by filtration and washing with ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring purity, and implementing efficient purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(4-Hydroxy-3-methoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazino group to amines.
Substitution: The benzylidene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-(2-(4-Hydroxy-3-methoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-(4-Hydroxy-3-methoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The benzylidene moiety may also play a role in its biological activity by interacting with cellular receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-(4-Hydroxy-3-methoxybenzylidene)hydrazino)benzoic acid
- (E)-N′-(4-hydroxy-3-methoxybenzylidene)-2-naphthohydrazide
Uniqueness
2-(2-(4-Hydroxy-3-methoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its hydrazino and benzylidene moieties contribute to its versatility in various chemical reactions and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
352012-32-9 |
|---|---|
Molekularformel |
C16H15N3O4 |
Molekulargewicht |
313.31 g/mol |
IUPAC-Name |
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-phenyloxamide |
InChI |
InChI=1S/C16H15N3O4/c1-23-14-9-11(7-8-13(14)20)10-17-19-16(22)15(21)18-12-5-3-2-4-6-12/h2-10,20H,1H3,(H,18,21)(H,19,22)/b17-10+ |
InChI-Schlüssel |
XXFOVCPXMNZKJB-LICLKQGHSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Chloro-4'-hydroxy-2',4,6-trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]EN]-3-one](/img/structure/B11958044.png)
![2-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B11958046.png)







